molecular formula C20H15BrClNO B11679334 6-bromo-2-(4-chlorophenyl)-4-phenyl-2,4-dihydro-1H-3,1-benzoxazine

6-bromo-2-(4-chlorophenyl)-4-phenyl-2,4-dihydro-1H-3,1-benzoxazine

Cat. No.: B11679334
M. Wt: 400.7 g/mol
InChI Key: LOCVCTDQWQYLRP-UHFFFAOYSA-N
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Description

6-bromo-2-(4-chlorophenyl)-4-phenyl-2,4-dihydro-1H-3,1-benzoxazine is a heterocyclic compound that features a benzoxazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-(4-chlorophenyl)-4-phenyl-2,4-dihydro-1H-3,1-benzoxazine typically involves the reaction of 2-aminophenol with 4-chlorobenzaldehyde and bromobenzene under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to facilitate the formation of the benzoxazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

6-bromo-2-(4-chlorophenyl)-4-phenyl-2,4-dihydro-1H-3,1-benzoxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the bromine or chlorine positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium azide or organolithium compounds are employed for substitution reactions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzoxazine derivatives.

Scientific Research Applications

6-bromo-2-(4-chlorophenyl)-4-phenyl-2,4-dihydro-1H-3,1-benzoxazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 6-bromo-2-(4-chlorophenyl)-4-phenyl-2,4-dihydro-1H-3,1-benzoxazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-bromo-2-(4-chlorophenyl)chroman-4-one: Shares a similar core structure but differs in the presence of a chroman ring.

    4-chlorophenyl 6-bromo-2-(4-chlorophenyl)-4-quinolinecarboxylate: Contains a quinoline ring instead of a benzoxazine ring.

Uniqueness

6-bromo-2-(4-chlorophenyl)-4-phenyl-2,4-dihydro-1H-3,1-benzoxazine is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C20H15BrClNO

Molecular Weight

400.7 g/mol

IUPAC Name

6-bromo-2-(4-chlorophenyl)-4-phenyl-2,4-dihydro-1H-3,1-benzoxazine

InChI

InChI=1S/C20H15BrClNO/c21-15-8-11-18-17(12-15)19(13-4-2-1-3-5-13)24-20(23-18)14-6-9-16(22)10-7-14/h1-12,19-20,23H

InChI Key

LOCVCTDQWQYLRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C3=C(C=CC(=C3)Br)NC(O2)C4=CC=C(C=C4)Cl

Origin of Product

United States

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